N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
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Overview
Description
N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,5-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound.
Synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This involves cyclization reactions using appropriate precursors.
Coupling of the two fragments: The final step involves coupling the 2,5-dimethoxyphenyl ethylamine with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)hexanamide: Shares the 2,5-dimethoxyphenyl group but differs in the rest of the structure.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C22H25N5O4S/c1-26-21(29)20-16(10-12-32-20)27-18(24-25-22(26)27)5-4-6-19(28)23-11-9-14-13-15(30-2)7-8-17(14)31-3/h7-8,10,12-13H,4-6,9,11H2,1-3H3,(H,23,28) |
InChI Key |
RBOXCOILKAXHQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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